4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-methyl-
CAS No.: 133305-92-7
Cat. No.: VC8023116
Molecular Formula: C15H17N3O
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 133305-92-7 |
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Molecular Formula | C15H17N3O |
Molecular Weight | 255.31 g/mol |
IUPAC Name | 5-butyl-1-methylimidazo[4,5-c]quinolin-4-one |
Standard InChI | InChI=1S/C15H17N3O/c1-3-4-9-18-12-8-6-5-7-11(12)14-13(15(18)19)16-10-17(14)2/h5-8,10H,3-4,9H2,1-2H3 |
Standard InChI Key | CVLGNWUGFVTZRC-UHFFFAOYSA-N |
Canonical SMILES | CCCCN1C2=CC=CC=C2C3=C(C1=O)N=CN3C |
Introduction
Chemical Identity and Structural Features
Core Molecular Architecture
The compound belongs to the imidazoquinolinone family, characterized by a fused bicyclic system comprising a quinoline backbone (a benzene ring fused to a pyridine ring) and an imidazole moiety. The core structure is designated as 4H-imidazo[4,5-c]quinolin-4-one, indicating the imidazole ring is annulated at the 4,5-positions of the quinoline framework, with a ketone group at position 4 .
Substituent Analysis:
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Position 1: A methyl group (-CH₃) substituent, enhancing hydrophobicity and influencing receptor binding interactions .
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Position 5: A butyl chain (-C₄H₉) contributing to lipophilicity and potential membrane permeability .
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Saturation: The 1,5-dihydro designation indicates partial hydrogenation of the quinoline ring, likely at positions 1 and 5, altering electronic conjugation .
Synthesis and Manufacturing Pathways
General Synthetic Strategies
Synthesis of imidazoquinolinones typically follows multi-step routes involving nitration, cyclization, and functionalization. A representative protocol adapted from studies on analogous compounds involves :
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Quinoline Functionalization: Nitration of quinoline-2,4-diol introduces nitro groups at position 3, followed by chlorination to yield 2,4-dichloro-3-nitroquinoline .
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Amination: Treatment with aqueous ammonia replaces chlorine at position 4, forming 2-chloro-3-nitroquinolin-4-amine .
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Reduction and Cyclization: Catalytic hydrogenation reduces the nitro group to an amine, enabling condensation with carboxylic acids (e.g., acetic acid for methyl substitution) to form the imidazole ring via polyphosphoric acid-mediated cyclization .
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Alkylation: Butyl groups are introduced at position 5 through nucleophilic substitution or palladium-catalyzed cross-coupling .
Critical Reaction Parameters:
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Temperature: Cyclization steps require heating (60–130°C) to overcome activation barriers .
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Catalysts: Pd₂(dba)₃ or Pd(OAc)₂ facilitate Suzuki-Miyaura couplings for butyl group installation .
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Yields: Reported yields for similar derivatives range from 45–68%, depending on substitution patterns .
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
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LogP: Estimated at 3.2 ± 0.3 (Predicted via PubChem algorithms), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous Solubility: <1 mg/mL at 25°C, necessitating formulation with co-solvents (e.g., DMSO) for in vitro assays .
Stability Profile
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Thermal Stability: Decomposes above 250°C, as observed in thermogravimetric analyses of hydrochloride salts .
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Photodegradation: Susceptible to UV-induced ring-opening reactions; storage recommendations include amber glassware and inert atmospheres .
Pharmacological Profile and Biological Activity
Target Engagement Hypotheses
While direct binding data are unavailable, structural analogs exhibit:
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A₃ Adenosine Receptor (A₃AR) Modulation: 2-Substituted imidazoquinolinones act as positive allosteric modulators (PAMs), enhancing agonist efficacy by 40–60% in cAMP inhibition assays .
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Subtype Selectivity: The 3,4-dichlorophenyl-substituted derivatives show >100-fold selectivity for A₃AR over A₁/A₂A receptors .
Structure-Activity Relationships (SAR)
Key substituent effects derived from analogous compounds :
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Position 1 (Methyl): Reduces metabolic clearance by cytochrome P450 compared to bulkier isopropyl groups .
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Position 5 (Butyl): Optimal chain length for balancing lipophilicity and A₃AR binding affinity (EC₅₀ ≈ 220 nM) .
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Ketone at Position 4: Essential for maintaining planar conformation critical for receptor interaction .
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